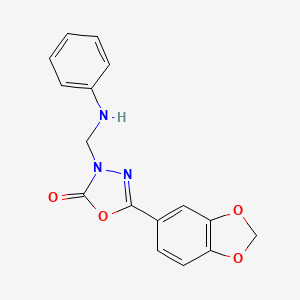![molecular formula C19H14N2O2 B12918554 Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl- CAS No. 62096-70-2](/img/structure/B12918554.png)
Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, with phenyl and methoxyphenyl substituents. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves multi-step processes. One common method involves the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction proceeds under specific conditions, such as the presence of a base and an appropriate solvent, to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
科学研究应用
6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
相似化合物的比较
Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused pyridine ring and have been studied for their diverse pharmacological activities.
Quinolinyl-pyrazoles: These compounds have a related structure and are known for their pharmacological potential.
Uniqueness
The uniqueness of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine lies in its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
62096-70-2 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C19H14N2O2/c1-22-15-9-7-13(8-10-15)17-12-11-16-18(21-23-19(16)20-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI 键 |
TUFHFVPOOPEOTC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



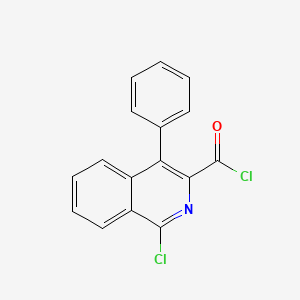
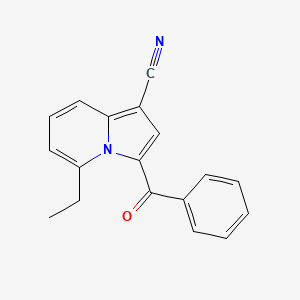
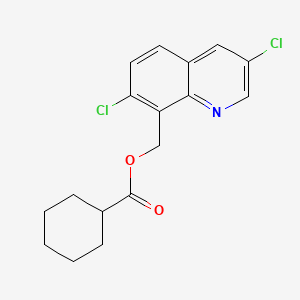
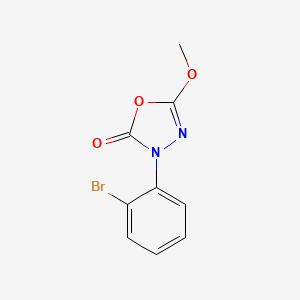

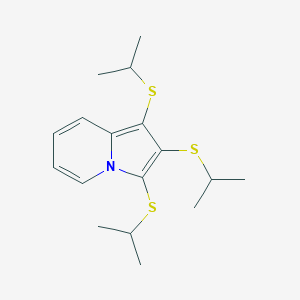
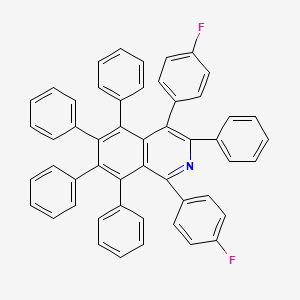
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
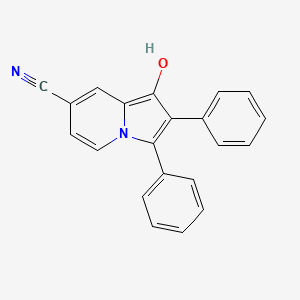
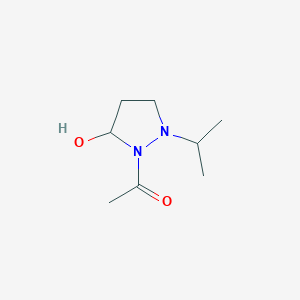
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
